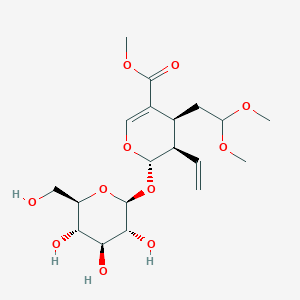

Secologanin dimethyl acetal

Description

Properties

IUPAC Name |

methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIXLWRQSMCLN-PXRCHJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228642 | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77988-07-9 | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolation of Secologanin Dimethyl Acetal from Pterocephalus perennis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of secologanin (B1681713) dimethyl acetal (B89532), an iridoid glucoside, from the plant Pterocephalus perennis. This document details the experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate understanding and replication of the methodology.

Introduction

Pterocephalus perennis, a member of the Dipsacaceae family, is a plant known to produce a variety of bioactive secondary metabolites. Among these are iridoid glucosides, a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Secologanin dimethyl acetal is one such iridoid isolated from this plant. This guide focuses on the systematic approach to its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound from Pterocephalus perennis involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The structural identity of the isolated compound is then confirmed using spectroscopic techniques.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material, followed by solvent extraction to isolate the crude mixture of phytochemicals.

Protocol:

-

Plant Material: The aerial parts of Pterocephalus perennis are collected and air-dried in the shade.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure maximum recovery of the target compounds.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, a complex mixture of various compounds, is then subjected to fractionation and a series of chromatographic separations to isolate the individual iridoid glucosides.

Protocol:

-

Solvent Partitioning: The crude methanolic extract is suspended in a suitable solvent system (e.g., methanol-water) and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glucosides, being relatively polar, are typically enriched in the methanolic or n-butanol fractions.

-

Medium-Pressure Liquid Chromatography (MPLC): The polar fraction is subjected to MPLC on a C-18 reversed-phase column.[1] A gradient elution system is employed, starting with a polar mobile phase (e.g., water) and gradually increasing the concentration of a less polar organic solvent (e.g., methanol).

-

Column: Reversed-phase C-18 silica (B1680970) gel.

-

Mobile Phase: A gradient of methanol in water.

-

Detection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Final Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity.

Structural Elucidation

The definitive identification of the isolated compound as this compound is accomplished through the analysis of its spectroscopic data.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts (δ), coupling constants (J), and correlation signals from 2D-NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

Quantitative Data

While specific yield data for the isolation of this compound from Pterocephalus perennis is not extensively reported in publicly available literature, the following table outlines the key physicochemical properties of the compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₃₀O₁₁ | ChemSrc |

| Molecular Weight | 434.43 g/mol | ChemSrc |

| Purity | >98% (Commercially available standard) | Real-Gene Labs |

Visualizing the Workflow and Relationships

To provide a clear visual representation of the experimental process, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide on the Occurrence of Secologanin Dimethyl Acetal in Hydrangea serrata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported occurrence of secologanin (B1681713) dimethyl acetal (B89532) in Hydrangea serrata. It covers the isolation of the compound, its likely origin as an analytical artifact, the biosynthetic pathway of its natural precursor, secologanin, and detailed experimental methodologies for its extraction and characterization.

Introduction: Secoiridoids in Hydrangea serrata

Hydrangea serrata (Thunb.) Ser., also known as mountain hydrangea, is a species of flowering plant in the family Hydrangeaceae. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including flavonoids, coumarins, and a class of monoterpenoids known as secoiridoids. Secoiridoids are characterized by a cleaved iridoid skeleton and are precursors to many biologically active alkaloids. One such secoiridoid derivative reported to be found in extracts of H. serrata is secologanin dimethyl acetal.

Occurrence of this compound in Hydrangea serrata

This compound has been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1] This compound is one of several secoiridoid glycosides identified in the plant.[1]

A Note on the Likelihood of Artifact Formation

It is critical to note that this compound is likely not a natural constituent of Hydrangea serrata. Instead, it is considered to be an artifact formed during the extraction process.[2] The formation of acetals and hemiacetals is a known reaction that can occur when compounds containing aldehyde or keto groups are extracted or analyzed using alcohol-based solvents, such as methanol (B129727).[2][3]

Secologanin, the natural precursor, possesses a reactive aldehyde group. In the presence of methanol, which is a common solvent for phytochemical extraction, this aldehyde can react to form a hemiacetal and subsequently a more stable dimethyl acetal.[2][3] This reaction is often facilitated by acidic conditions, which may be intentionally used or present as trace impurities in the solvents.[3] Therefore, the detection of this compound in methanolic extracts of H. serrata should be interpreted with caution, as it is most likely generated from the naturally occurring secologanin during sample work-up.[2]

Data Presentation

While quantitative data for this compound in Hydrangea serrata is not available in the reviewed literature, the following table summarizes the secoiridoid glycosides that have been isolated from the leaves of Hydrangea macrophylla subsp. serrata.[1]

| Compound Name | Compound Type | Presence in H. serrata Leaves |

| This compound | Secoiridoid Glycoside Acetal | Reported |

| n-Butyl vogeloside | Secoiridoid Glycoside | Reported |

| n-Butyl epi-vogeloside | Secoiridoid Glycoside | Reported |

| (7R)-n-butyl morroniside | Secoiridoid Glycoside | Reported |

| Hydrangenoside A | Secoiridoid Glycoside | Reported |

| Hydrangenoside C | Secoiridoid Glycoside | Reported |

| Hydrangenoside A dimethyl acetal | Secoiridoid Glycoside Acetal | Reported |

Biosynthesis and Proposed Formation

Biosynthesis of Secologanin

Secologanin is a key intermediate in the biosynthesis of a vast array of terpenoid indole (B1671886) alkaloids.[4] Its biosynthesis begins with geranyl pyrophosphate (GPP), which is derived from the mevalonate (B85504) pathway.[4] A series of enzymatic steps, including hydroxylation, oxidation, cyclization, and glycosylation, convert GPP into loganin. The final step in the formation of secologanin is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, a reaction catalyzed by the enzyme secologanin synthase, which is a cytochrome P450-dependent monooxygenase.[4][5]

Proposed Artifact Formation of this compound

The formation of this compound is proposed to be a chemical reaction between the naturally occurring secologanin and the methanol solvent used for extraction. This reaction is a classic example of acetal formation from an aldehyde.

Experimental Protocols

The following is a generalized protocol for the extraction, isolation, and identification of secoiridoid glycosides, including this compound, from Hydrangea serrata. This protocol is based on methodologies reported for the isolation of these compounds from Hydrangea species.[1]

Plant Material

Fresh or air-dried leaves of Hydrangea serrata are collected and ground into a fine powder.

Extraction

-

The powdered plant material (e.g., 1 kg) is extracted exhaustively with methanol (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated under reduced pressure. The secoiridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Isolation and Purification

-

The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20, eluting with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% methanol).

-

Fractions containing similar compounds, as determined by thin-layer chromatography (TLC), are combined.

-

Further purification is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) in water.

Structural Elucidation

The structures of the isolated compounds are determined by spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule. The data is then compared with published spectral data for confirmation.

Conclusion

This compound has been reported in the phytochemical profile of Hydrangea serrata leaves. However, compelling evidence from the field of metabolomics and natural product chemistry strongly suggests that this compound is an artifact generated from the reaction of naturally present secologanin with methanol during the extraction process. Researchers and drug development professionals should be aware of this potential for artifact formation when analyzing plant extracts and consider using alternative extraction solvents or analytical methods to confirm the natural occurrence of such compounds. The biosynthetic pathway to its precursor, secologanin, is well-established and provides a foundation for understanding the origin of this and related secoiridoids in Hydrangea.

References

- 1. researchgate.net [researchgate.net]

- 2. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secologanin - Wikipedia [en.wikipedia.org]

- 5. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Secologanin Dimethyl Acetal in Sinoadina racemosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification of secologanin (B1681713) dimethyl acetal (B89532), a significant iridoid glycoside, in Sinoadina racemosa. The document outlines the experimental methodologies for isolation and characterization, presents available data in a structured format, and visualizes the relevant biosynthetic pathway and experimental workflows.

Introduction

Sinoadina racemosa (formerly Adina racemosa), a plant belonging to the Rubiaceae family, is a source of various bioactive compounds. Among these, secoiridoid glucosides are of particular interest due to their potential pharmacological activities. Secologanin dimethyl acetal is a notable constituent that has been reported in this plant species. This guide serves as a technical resource for researchers engaged in the study and utilization of this natural product.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the yield or concentration of this compound from Sinoadina racemosa. The isolation of numerous secoiridoid glucosides has been reported, suggesting that it is a component of a complex mixture of related compounds. Future research should focus on quantitative analysis to establish the concentration of this compound in various parts of the plant.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and identification of secoiridoid glucosides from Sinoadina racemosa and related plant species.

Plant Material and Extraction

-

Plant Material Collection and Preparation: The leaves, flowers, and twigs of Sinoadina racemosa are collected and air-dried. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude methanol extract is subjected to a series of chromatographic separations to isolate the individual compounds.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.

-

Column Chromatography: The n-butanol soluble fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Further Chromatographic Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography on various stationary phases, such as Sephadex LH-20, MCI gel, and RP-18 silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of Secologanin

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of secologanin, the precursor to this compound. This pathway begins with geranyl pyrophosphate (GPP) from the mevalonate (B85504) pathway.

Caption: Generalized biosynthetic pathway of secologanin.

Experimental Workflow for Identification

The following diagram outlines the logical workflow for the isolation and identification of this compound from Sinoadina racemosa.

Caption: Workflow for isolating and identifying the compound.

An In-depth Technical Guide to Secologanin Dimethyl Acetal: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid glycoside, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and neuritogenic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Secologanin dimethyl acetal. Detailed experimental protocols for key biological assays are presented, alongside a summary of all available quantitative data. Furthermore, this document elucidates the known synthetic approaches and explores the potential signaling pathways associated with its neuritogenic effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-2-(β-D-glucopyranosyloxy)-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylate. Its structure is characterized by a secoiridoid core, a glucose moiety, and a dimethyl acetal group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 77988-07-9 | N/A |

| Molecular Formula | C₁₉H₃₀O₁₁ | N/A |

| Molecular Weight | 434.44 g/mol | N/A |

| Appearance | White crystalline solid | [1] |

| Melting Point | 142-144 °C | [1] |

| Optical Rotation | [α]D²⁸ -102.7° (c= 0.45, MeOH) | [1] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for this compound[1]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 5.38 (d, J=4.0 Hz) | 97.8 |

| 3 | 2.95 (m) | 45.8 |

| 4 | 2.50 (m) | 40.8 |

| 5 | 7.50 (s) | 152.5 |

| 6 | 4.45 (t, J=5.2 Hz) | 110.8 |

| 7 | 1.85 (m), 2.05 (m) | 32.5 |

| 8 | 5.75 (ddd, J=17.2, 10.4, 8.0 Hz) | 135.5 |

| 9 | 5.25 (d, J=17.2 Hz), 5.20 (d, J=10.4 Hz) | 118.0 |

| 10 | 3.70 (s) | 51.8 |

| 11 | 3.35 (s, 6H) | 54.5 (x2) |

| 1' | 4.80 (d, J=8.0 Hz) | 100.2 |

| 2' | 3.20 (m) | 74.8 |

| 3' | 3.38 (m) | 78.0 |

| 4' | 3.30 (m) | 71.5 |

| 5' | 3.35 (m) | 78.2 |

| 6' | 3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.6 Hz) | 62.8 |

Biological Activities

This compound has demonstrated promising bioactivities, primarily as an antimicrobial and a neuritogenic agent.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria.

The antimicrobial activity of this compound was evaluated using a modified agar (B569324) dilution method as described by Graikou et al. (2002).

-

Microorganism Preparation: Strains of Staphylococcus aureus and Staphylococcus epidermidis are cultured in Mueller-Hinton broth overnight at 37°C. The bacterial suspension is then diluted to achieve a final inoculum of approximately 10⁵ CFU/mL.

-

Assay Plate Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions of the compound are made and incorporated into molten Mueller-Hinton agar at 45-50°C to achieve final concentrations ranging from 1 to 1000 µg/mL. The agar is then poured into sterile Petri dishes.

-

Inoculation and Incubation: The bacterial suspensions are inoculated onto the surface of the agar plates containing different concentrations of the compound. The plates are incubated at 37°C for 24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganisms.

Neuritogenic Activity

This compound has been identified as a potent inducer of neurite outgrowth in PC12h cells, a subclone of rat pheochromocytoma cells.[2] This activity suggests its potential as a lead compound for the development of therapeutic agents for neurodegenerative diseases.

The neuritogenic activity of this compound can be assessed using the following protocol, adapted from Chiba et al. (2011).[2]

-

Cell Culture: PC12h cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Setup: Cells are seeded in collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well. After 24 hours of incubation, the medium is replaced with DMEM containing a low serum concentration (e.g., 1%) and various concentrations of this compound (e.g., 1-100 µM). A positive control, such as Nerve Growth Factor (NGF), is also included.

-

Incubation and Observation: The cells are incubated for 48-72 hours. Neurite outgrowth is observed and quantified using a phase-contrast microscope. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

-

Data Analysis: The percentage of cells bearing neurites is determined by counting at least 100 cells in randomly selected fields for each concentration. The results are expressed as the mean ± standard deviation from at least three independent experiments.

Synthesis and Isolation

A plausible synthetic route would involve the protection of the aldehyde group of secologanin as a dimethyl acetal.

Caption: A potential synthetic workflow for this compound from Secologanin.

Potential Signaling Pathways in Neuritogenic Activity

The precise signaling pathways through which this compound exerts its neuritogenic effects have not been fully elucidated. However, studies on other neuritogenic compounds, including iridoids, suggest the involvement of several key signaling cascades. It is hypothesized that this compound may activate pathways commonly associated with neuronal differentiation and survival.

Caption: A proposed signaling pathway for this compound-induced neurite outgrowth.

Potential pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell differentiation. Activation of these cascades could lead to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn modulates the expression of genes essential for neurite formation and elongation, including those encoding cytoskeletal proteins. Further research is required to validate these hypotheses and to identify the specific receptor(s) for this compound.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial and neuritogenic activities. This guide has provided a detailed overview of its chemical structure, properties, and biological functions, along with experimental protocols and potential mechanisms of action. The information presented herein serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into its synthetic pathways and the specific molecular targets and signaling cascades involved in its biological activities is warranted to fully realize its therapeutic potential.

References

The Biosynthesis of Secologanin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a key precursor in the biosynthesis of a vast array of biologically active compounds, most notably the terpenoid indole (B1671886) alkaloids (TIAs), which include the anticancer agents vinblastine (B1199706) and vincristine. Understanding the intricate biosynthetic pathway of secologanin is paramount for the metabolic engineering of plants and microorganisms to enhance the production of these valuable pharmaceuticals. This technical guide provides an in-depth exploration of the secologanin biosynthesis pathway, its derivatives, and the experimental methodologies employed in its study. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, quantitative data, and visual representations of the biochemical processes.

Introduction

The biosynthesis of secologanin begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the iridoid scaffold is formed and subsequently cleaved to produce secologanin. This guide will dissect each step of this complex pathway, from the initial terpenoid precursors to the formation of secologanin and its subsequent condensation with tryptamine (B22526) to form strictosidine, the gateway to the diverse family of TIAs.

The Secologanin Biosynthesis Pathway

The biosynthesis of secologanin from geranyl pyrophosphate (GPP) is a multi-step process localized within different cell types and subcellular compartments in plants like Catharanthus roseus. The pathway involves a series of enzymes, including synthases, oxidases, reductases, hydroxylases, and transferases.

The key enzymatic steps are as follows:

-

Geraniol (B1671447) Synthase (GES): Converts geranyl pyrophosphate (GPP) to geraniol.

-

Geraniol 8-Oxidase (G8O): Hydroxylates geraniol to 8-hydroxygeraniol. This is a cytochrome P450-dependent monooxygenase.

-

8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to iridotrial.

-

Iridoid Oxidase (IO): Oxidizes iridotrial to 7-deoxyloganetic acid.

-

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to 7-deoxyloganic acid.

-

7-Deoxyloganic Acid Hydroxylase (7-DLH): Hydroxylates 7-deoxyloganic acid to loganic acid. This is another cytochrome P450 enzyme.

-

Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin (B1675030).

-

Secologanin Synthase (SLS): Catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. This critical step is mediated by a cytochrome P450 enzyme (CYP72A1).[1][2]

The end product, secologanin, is then transported to the vacuole where it condenses with tryptamine.

Diagram of the Secologanin Biosynthesis Pathway

Formation of Secologanin Derivatives: The Gateway to Terpenoid Indole Alkaloids

Secologanin is a precursor to a vast array of TIA derivatives. The initial and most crucial step is its condensation with tryptamine, derived from the shikimate pathway.

Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler reaction between secologanin and tryptamine to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[3]

Diagram of Strictosidine Formation

References

Antimicrobial Properties of Secologanin Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin dimethyl acetal (B89532), an iridoid glucoside, has been identified as a compound of interest due to its antimicrobial properties. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available scientific knowledge regarding its activity against pathogenic bacteria. The document outlines the known spectrum of activity, details generalized experimental protocols for antimicrobial susceptibility testing relevant to this compound, and presents logical workflows for screening and evaluation. Due to the inaccessibility of specific quantitative data from primary literature, this guide focuses on established principles and methodologies in the field of antimicrobial research to provide a foundational understanding for professionals in drug development.

Introduction

Iridoid glucosides are a class of monoterpenoids widely distributed in the plant kingdom, known for a variety of biological activities. Among these, Secologanin dimethyl acetal has been noted for its specific antimicrobial effects. This compound has been isolated from plants such as Pterocephalus perennis.[1] The emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel antimicrobial agents, and natural products like this compound represent a promising avenue for research and development. This guide aims to consolidate the available information on its antimicrobial profile and provide a technical framework for its further investigation.

Antimicrobial Spectrum of Activity

Based on available scientific literature, this compound has demonstrated antimicrobial activity primarily against Gram-positive bacteria. Specifically, its inhibitory effects have been reported against the following clinically relevant pathogens:

-

Staphylococcus aureus

-

Staphylococcus epidermidis

Staphylococcus aureus is a major human pathogen, responsible for a wide range of infections from skin and soft tissue infections to more severe conditions like bacteremia and pneumonia. Staphylococcus epidermidis is a common commensal on human skin but is a leading cause of nosocomial and medical device-related infections. The activity of this compound against these two pathogens highlights its potential as a therapeutic agent.

Note on Data Availability: Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) or the diameters of zones of inhibition from the primary study by Graikou et al. (2002), are not publicly available in the accessed databases. Therefore, a comparative table of quantitative data cannot be provided at this time.

Experimental Protocols

The primary method cited for evaluating the antimicrobial activity of this compound is the disk diffusion assay. Below is a detailed, generalized protocol for this method, which can be adapted for the specific testing of this compound.

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.[2][3][4]

a) Materials:

-

This compound (pure compound)

-

Sterile filter paper disks (6 mm diameter)

-

Bacterial strains (Staphylococcus aureus, Staphylococcus epidermidis)

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Tryptic Soy Broth (TSB) or other suitable broth medium

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35-37°C)

-

Calipers or ruler for measuring zone diameters

-

Positive control antibiotic disks (e.g., Vancomycin)

-

Negative control disks (impregnated with solvent used to dissolve the compound)

b) Protocol:

-

Inoculum Preparation:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour culture plate.

-

Suspend the colonies in a tube of sterile TSB or saline.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.

-

-

Preparation and Application of Disks:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar surface and are spaced far enough apart to prevent overlapping zones of inhibition.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

The diameter of the zone is proportional to the susceptibility of the bacterium to the compound.

-

Potential Mechanism of Action

The precise molecular mechanism of action for this compound has not been elucidated in the available literature. However, insights can be drawn from studies on other iridoid glucosides. Some proposed mechanisms for the antibacterial action of iridoids include:

-

Membrane Disruption: Iridoid glycosides may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Enzyme Inhibition: These compounds could potentially inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.

-

Inhibition of Biofilm Formation: Some natural compounds have been shown to interfere with the ability of bacteria like S. aureus and S. epidermidis to form biofilms, which are crucial for their virulence and resistance to antibiotics.

Further research is required to determine the specific mechanism by which this compound exerts its antimicrobial effects.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a compound's antimicrobial properties.

Caption: A generalized workflow for the discovery and initial characterization of a novel antimicrobial compound.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis. However, a significant gap in knowledge exists regarding its potency and mechanism of action. To fully assess its potential as a therapeutic agent, future research should focus on:

-

Quantitative Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broader panel of clinically relevant bacteria, including antibiotic-resistant strains.

-

Mechanism of Action Studies: Investigating the specific molecular target and mechanism by which it inhibits bacterial growth.

-

In Vivo Efficacy: Evaluating its effectiveness in animal models of infection.

-

Toxicity and Pharmacokinetic Studies: Assessing its safety profile and how it is absorbed, distributed, metabolized, and excreted in a living organism.

Addressing these research questions will be crucial in advancing this compound from a compound of interest to a potential clinical candidate in the fight against bacterial infections.

References

Unveiling the Neuritogenic Potential of Secologanin Dimethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents capable of promoting neuronal growth and regeneration is a cornerstone of neuroscience research, with profound implications for the treatment of neurodegenerative diseases and nerve injury. Within this landscape, natural products have emerged as a promising reservoir of bioactive compounds. Secologanin (B1681713) dimethyl acetal (B89532), a secoiridoid compound, has been identified as a molecule of interest due to its demonstrated neuritogenic properties. This technical guide provides a comprehensive overview of the current understanding of secologanin dimethyl acetal's neuritogenic activity, including available data, a detailed experimental protocol for its assessment, and a discussion of potential signaling pathways.

Quantitative Data on Neuritogenic Activity

This compound has been shown to induce significant neurite outgrowth in rat pheochromocytoma PC12h cells.[1] This activity was reported in a comparative study that evaluated a panel of secoiridoid compounds.[1] While the study highlighted that this compound (referred to as H-5) was an active neuritogenic agent, specific quantitative data such as EC50 values or the percentage of neurite-bearing cells at various concentrations were not available in the accessible literature.

The table below summarizes the qualitative findings for a selection of the tested secoiridoid compounds from the primary study to provide context for the activity of this compound.

| Compound ID | Compound Name | Neuritogenic Activity in PC12h cells |

| H-2 | n-butyl epivogeloside | Most Potent of H-Series |

| H-5 | This compound | Significant |

| K-1 | Sweroside | Potent |

| K-2 | Swertiamarin | Potent |

| K-3 | Gentiopicroside | Potent |

| K-8 | 5'-O-β-D-glucopyranosylamaroswertin | Potent |

Table 1: Comparative Neuritogenic Activity of Secoiridoid Compounds. The table indicates the reported neuritogenic activity of selected secoiridoids in PC12h cells. While H-2 was identified as the most potent among its series, this compound (H-5) also demonstrated significant activity.[1]

Experimental Protocols

The following is a detailed, representative protocol for a neurite outgrowth assay using PC12h cells, based on established methodologies.[2][3][4][5][6] It is important to note that this is a generalized protocol and may not reflect the exact methodology used in the original study of this compound.

Objective: To quantitatively assess the neuritogenic effect of this compound on PC12h cells.

Materials:

-

PC12h cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagen Type IV

-

This compound

-

Nerve Growth Factor (NGF) as a positive control

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (B43269) or Glutaraldehyde solution for fixation

-

Cresyl Violet or other suitable stain for visualization

-

Microscope with imaging capabilities

-

96-well cell culture plates

Methodology:

-

Cell Culture Maintenance:

-

Culture PC12h cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain optimal density.

-

-

Plate Coating:

-

Coat the wells of a 96-well plate with Collagen Type IV (50 µg/mL in PBS) overnight at 4°C.

-

Aspirate the collagen solution and wash the wells twice with sterile PBS before cell seeding.

-

-

Cell Seeding:

-

Harvest PC12h cells and resuspend them in low-serum medium (e.g., DMEM with 1% HS).

-

Seed the cells into the coated 96-well plate at a density of 1 x 10^4 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the low-serum medium to achieve the desired final concentrations.

-

Prepare a positive control group with NGF (e.g., 50 ng/mL) and a vehicle control group.

-

After 24 hours of cell attachment, carefully replace the medium with the medium containing the different concentrations of this compound, NGF, or vehicle.

-

-

Incubation:

-

Incubate the treated cells for 48-72 hours to allow for neurite outgrowth.

-

-

Cell Fixation and Staining:

-

After the incubation period, gently aspirate the medium.

-

Fix the cells by adding a 4% formaldehyde solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the cells with a solution such as 0.1% Cresyl Violet for 10 minutes.

-

Wash gently with water to remove excess stain and allow to air dry.

-

-

Quantification of Neurite Outgrowth:

-

Capture images of multiple random fields for each well using a microscope.

-

A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

-

Quantify the percentage of neurite-bearing cells by counting at least 100 cells per well.

-

Alternatively, specialized software can be used to measure total neurite length, number of neurites per cell, and other morphological parameters.

-

-

Data Analysis:

-

Calculate the mean percentage of neurite-bearing cells for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.

-

Visualizations

Experimental Workflow

Caption: Workflow for Neurite Outgrowth Assay.

Hypothetical Signaling Pathways in Neuritogenesis

The precise signaling pathways activated by this compound to induce neurite outgrowth have not yet been elucidated. However, based on the known mechanisms of other neurotrophic factors in PC12 cells, it is plausible that its action involves one or more of the canonical neuritogenesis pathways. The diagram below illustrates two key signaling cascades, the MAPK/ERK and PI3K/Akt pathways, which are commonly implicated in neurite outgrowth. The involvement of these specific pathways in the action of this compound remains a hypothesis that requires experimental validation.

Caption: Hypothetical Signaling Pathways for Neuritogenesis.

Conclusion and Future Directions

This compound represents a promising natural product with confirmed neuritogenic activity. While the initial findings are encouraging, further research is imperative to fully characterize its potential. Future studies should focus on:

-

Quantitative Dose-Response Analysis: Determining the EC50 and optimal concentration for neurite outgrowth.

-

Mechanism of Action Studies: Elucidating the specific receptor(s) and downstream signaling pathways involved in its neuritogenic effects. This could involve the use of specific inhibitors for pathways such as MAPK/ERK and PI3K/Akt.

-

In Vivo Efficacy: Evaluating the potential of this compound to promote nerve regeneration and functional recovery in animal models of nerve injury or neurodegeneration.

-

Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure of this compound affect its neuritogenic potency.

A deeper understanding of the biological activity of this compound will be instrumental in assessing its therapeutic potential and could pave the way for the development of novel neuro-regenerative therapies.

References

- 1. New physiological function of secoiridoids: neuritogenic activity in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sartorius.com [sartorius.com]

- 3. scispace.com [scispace.com]

- 4. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation | PLOS One [journals.plos.org]

The Rising Potential of Secologanin Dimethyl Acetal and Related Iridoid Glycosides: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridoid glycosides, a class of monoterpenoids widely distributed in the plant kingdom, are increasingly recognized for their diverse and potent biological activities. This technical guide focuses on the biological properties of iridoid glycosides structurally similar to Secologanin dimethyl acetal (B89532), a secoiridoid derivative. This document provides an in-depth analysis of their antimicrobial and neuritogenic activities, supported by quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Iridoid glycosides are a large group of cyclopentanoid monoterpene derivatives characterized by a fused cyclopentane-pyran ring system. They exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. Secologanin dimethyl acetal is a secoiridoid, a subclass of iridoids where the cyclopentane (B165970) ring is cleaved. The presence of a dimethyl acetal group is a key structural feature that influences its biological activity. This guide will explore the known biological activities of this compound and structurally related iridoid glycosides, with a particular focus on their antimicrobial and neuritogenic potential.

Biological Activities of this compound and Analogs

This compound has demonstrated noteworthy biological activities, primarily in the areas of antimicrobial action and promotion of neurite outgrowth.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties, particularly against Gram-positive bacteria. A study by Graikou et al. (2002) investigated the antimicrobial activity of this compound and other iridoid glycosides isolated from Pterocephalus perennis. The results, summarized in the table below, highlight its inhibitory effects against Staphylococcus aureus and Staphylococcus epidermidis.

Neuritogenic Activity

A study by Chiba et al. (2011) identified this compound as a compound that induces significant neurite outgrowth in PC12h cells, a cell line commonly used as a model for neuronal differentiation. This finding suggests a potential role for this compound and its analogs in the field of neuroregeneration and the development of therapies for neurodegenerative diseases. While the full quantitative details from this specific study are not publicly available, the abstract confirms the significant neuritogenic effect. Other secoiridoids, such as sweroside (B190387) and gentiopicroside, have also been reported to exhibit neuritogenic activity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and the structurally similar iridoid glycoside, Cantleyoside-dimethyl-acetal.

| Compound | Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| This compound | Antimicrobial | Staphylococcus aureus | MIC (μg/mL) | >1000 | Graikou et al., 2002 |

| Antimicrobial | Staphylococcus epidermidis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Escherichia coli | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Enterobacter cloacae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Klebsiella pneumoniae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Pseudomonas aeruginosa | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida albicans | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida tropicalis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida glabrata | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Neuritogenic | PC12h cells | Neurite Outgrowth | Significant | Chiba et al., 2011 | |

| Cantleyoside-dimethyl-acetal | Antimicrobial | Staphylococcus aureus | MIC (μg/mL) | 500 | Graikou et al., 2002 |

| Antimicrobial | Staphylococcus epidermidis | MIC (μg/mL) | 250 | Graikou et al., 2002 | |

| Antimicrobial | Escherichia coli | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Enterobacter cloacae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Klebsiella pneumoniae | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Pseudomonas aeruginosa | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida albicans | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida tropicalis | MIC (μg/mL) | >1000 | Graikou et al., 2002 | |

| Antimicrobial | Candida glabrata | MIC (μg/mL) | >1000 | Graikou et al., 2002 |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is adapted from the methodology described by Graikou et al. (2002).

-

Preparation of Microbial Inoculum: Bacterial strains are cultured on Mueller-Hinton agar (B569324) and fungal strains on Sabouraud dextrose agar at 37°C for 24 hours. A suspension of each microorganism is prepared in sterile saline to a density of 10^6 CFU/mL.

-

Preparation of Test Compounds: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi, with final concentrations typically ranging from 1000 to 15.6 μg/mL.

-

Inoculation: Each well is inoculated with 10 μL of the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Neuritogenic Activity Assay (PC12 Cell Line)

This protocol is a generalized procedure based on common practices for assessing neurite outgrowth in PC12 cells.

-

Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: For the assay, cells are seeded in collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allowed to attach for 24 hours.

-

Induction of Differentiation: The culture medium is then replaced with a low-serum medium (e.g., 1% horse serum) containing various concentrations of the test compound (e.g., this compound). A positive control, such as Nerve Growth Factor (NGF) at 50 ng/mL, is included.

-

Incubation: The cells are incubated for 48-72 hours to allow for neurite outgrowth.

-

Microscopic Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by examining at least 100 cells per well under a phase-contrast microscope.

-

Image Analysis (Optional): For more quantitative analysis, images of the cells can be captured and neurite length can be measured using image analysis software.

Visualizations

Experimental Workflow: Antimicrobial MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: NGF-Induced Neurite Outgrowth

While the specific signaling pathways activated by this compound in neurite outgrowth are yet to be fully elucidated, the general pathways initiated by Nerve Growth Factor (NGF) in PC12 cells are well-established and provide a likely framework.

Caption: Simplified NGF signaling pathway leading to neurite outgrowth.

Conclusion and Future Directions

This compound and related iridoid glycosides represent a promising class of natural products with tangible therapeutic potential. The documented antimicrobial and neuritogenic activities warrant further investigation. Future research should focus on:

-

Elucidating the mechanism of action: Understanding the specific molecular targets and signaling pathways modulated by these compounds is crucial for their development as therapeutic agents.

-

Structure-activity relationship (SAR) studies: Synthesizing and screening a broader range of analogs will help identify the key structural features responsible for their biological activities and potentially lead to the discovery of more potent and selective compounds.

-

In vivo efficacy studies: Evaluating the efficacy of these compounds in animal models of infection and neurodegeneration is a necessary next step to validate their therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the pharmacological landscape of iridoid glycosides similar to this compound. The presented data and methodologies offer a starting point for further research and development in this exciting field.

The Role of Secologanin Dimethyl Acetal in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanin (B1681713) dimethyl acetal (B89532) is a naturally occurring iridoid glucoside, a class of monoterpenoids recognized for their significant role in plant defense. As a stable derivative of the reactive hemiacetal secologanin, it represents a key component in the chemical arsenal (B13267) of various plant species. This technical guide provides a comprehensive overview of secologanin dimethyl acetal's function in plant defense mechanisms, detailing its biosynthesis, direct antimicrobial properties, and its pivotal role as a precursor to complex protective alkaloids. The document includes quantitative data on its biological activity, detailed experimental protocols for its study, and diagrams of relevant biochemical and signaling pathways to support advanced research and development.

Introduction to Secologanin and its Acetal

Iridoids are a large group of plant secondary metabolites characterized by a cyclopentane[c]pyran ring system. They are integral to plant defense, acting as deterrents or toxins to herbivores and pathogens. Secologanin is a secoiridoid, meaning its cyclopentane (B165970) ring has been cleaved. This cleavage results in a highly reactive dialdehyde (B1249045) structure, making secologanin a crucial intermediate for the biosynthesis of over 3,000 monoterpenoid indole (B1671886) alkaloids (MIAs), many of which have potent pharmacological and defensive properties.

Due to its reactivity, secologanin can form more stable derivatives in planta or during extraction, such as this compound. This acetal is formed when the aldehyde groups of secologanin react with methanol. This compound has been isolated from several plant species, including Pterocephalus perennis and Lonicera japonica (Japanese Honeysuckle).[1][2] While it is sometimes considered an artifact of extraction with methanol, its presence in plants suggests it may also be a naturally occurring stable storage or transport form of its reactive precursor. Its primary defensive roles include direct antimicrobial action and serving as a key building block for MIAs.

Biosynthesis of Secologanin

This compound is derived from secologanin, the biosynthesis of which is a complex, multi-step enzymatic pathway primarily originating from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[3] The pathway is spatially segregated within plant tissues, with early steps occurring in the internal phloem-associated parenchyma (IPAP) cells and the final steps taking place in the leaf epidermis.[3]

The key steps are as follows:

-

Geraniol (B1671447) Synthesis: Geranyl diphosphate (B83284) (GPP), from the MEP pathway, is converted to geraniol by geraniol synthase (GES).

-

Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol-10-hydroxylase (G10H) and subsequent oxidation to form 8-oxogeranial.[4]

-

Cyclization: The crucial iridoid skeleton is formed by iridoid synthase (ISY), which catalyzes the reductive cyclization of 8-oxogeranial into nepetalactol.[3]

-

Glycosylation and Hydroxylation: A series of enzymatic modifications, including glycosylation by glucosyltransferases (UGT) and hydroxylations by cytochrome P450 enzymes, convert the initial cyclized product into loganic acid.

-

Methylation: Loganic acid is methylated by S-adenosyl-L-methionine:loganic acid O-methyltransferase (LAMT) to form loganin (B1675030).[5]

-

Ring Cleavage: In the final step, secologanin synthase (SLS), a cytochrome P450 enzyme (CYP72A1), catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin.[6][7]

Secologanin is then available for MIA biosynthesis or conversion to derivatives like this compound.

Caption: Biosynthesis pathway of secologanin and its derivatives.

Role in Plant Defense Mechanisms

This compound contributes to plant defense through two primary modes: direct toxicity and as a precursor for more complex defense compounds.

Direct Antimicrobial Activity

This compound exhibits direct antimicrobial properties. Studies have shown its effectiveness against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and Staphylococcus epidermidis.[1][8] This activity is a form of direct chemical defense, where the compound inhibits the growth of or kills potential pathogens upon contact, protecting plant tissues from infection. The exact mode of action is not fully elucidated but, like many secondary metabolites, may involve membrane disruption or inhibition of critical enzymes in the microbes.[9]

Anti-herbivore Defense and Precursor to MIAs

The primary defensive role of the secologanin family is tied to its function as a key precursor in MIA biosynthesis. When a plant is attacked by an herbivore, cellular compartments can be disrupted, facilitating the condensation of secologanin with tryptamine. This reaction, catalyzed by strictosidine synthase (STR) in the vacuole, forms strictosidine, the universal precursor to all MIAs.[10]

Many MIAs are potent neurotoxins, feeding deterrents, or growth inhibitors for a wide range of insects and vertebrate herbivores.[11] Therefore, the plant's investment in secologanin synthesis is a commitment to a powerful and diverse induced defense system. While this compound itself is less reactive than secologanin, it can likely be converted back to the active hemiacetal form in vivo or in the gut of an herbivore, releasing the reactive aldehydes that can then participate in defensive reactions or MIA synthesis.

Quantitative Data on Defensive Properties

The biological activity of this compound has been quantified primarily through antimicrobial assays. The compound has demonstrated notable activity against specific Gram-positive bacteria.

| Compound | Target Organism | Assay Type | Result | Reference |

| This compound | Staphylococcus aureus | Antimicrobial Susceptibility | Active | [1] |

| This compound | Staphylococcus epidermidis | Antimicrobial Susceptibility | Active | [1] |

| Secologanin | Symphoricarpos albus (berries) | 1H-NMR Quantification | 3.35 ± 0.24 mg/g (fresh weight) |

Note: The specific Minimum Inhibitory Concentration (MIC) values from the primary study by Graikou et al. (2002) were not available in the searched literature. The study confirms activity against these organisms.

Experimental Protocols

Extraction and Quantification of Secologanin and Derivatives

A reliable method for the extraction and quantification of secologanin from plant tissues (e.g., Symphoricarpos albus berries) has been established using ultrasonication followed by 1H-NMR analysis.

Methodology:

-

Homogenization: Fresh plant material (e.g., 1 g) is homogenized.

-

Extraction: The homogenized sample is placed in a vial with a suitable solvent (methanol has been shown to be most efficient). The sample is sonicated for a set period (e.g., 20 minutes) at room temperature.

-

Filtration & Evaporation: The extract is filtered (e.g., using Whatman No. 2 filter paper), and the solvent is removed in vacuo to yield the crude extract.

-

NMR Sample Preparation: A known mass of the dried crude extract is dissolved in a deuterated solvent (e.g., MeOD). A precise amount of an internal standard (e.g., 200 µg of gallic acid) is added.

-

1H-NMR Analysis: The 1H-NMR spectrum is acquired. A sufficient relaxation delay (e.g., 10 seconds) is crucial for accurate quantification.

-

Quantification: The amount of secologanin is calculated by comparing the integration of a characteristic, well-separated proton signal (e.g., H-9 between δ 7.4-7.5 ppm) with the integration of a known signal from the internal standard (e.g., the singlet for gallic acid at δ 6.91 ppm).

Caption: Workflow for extraction and quantification of secologanin.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard microbiology protocols, such as the broth microdilution method or the disc diffusion method, as performed by Graikou et al. (2002).

Methodology (Broth Microdilution for MIC):

-

Prepare Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound (this compound) is dissolved in a solvent (e.g., DMSO) and serially diluted in broth across a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling and Regulation

The production of defensive secondary metabolites like secologanin is tightly regulated and often induced by external threats such as herbivory or pathogen attack. This regulation is mediated by a complex network of phytohormones.

When a plant experiences mechanical damage and exposure to herbivore-associated elicitors, a signaling cascade is initiated. The hormone jasmonic acid (JA) plays a central role in this process.[11] The cascade generally follows these steps:

-

Elicitor Recognition: The plant recognizes damage or specific molecules from the attacker.

-

JA Synthesis: A burst of JA synthesis is triggered at the site of attack.

-

Signal Transduction: JA or its active conjugate, JA-isoleucine, binds to a receptor complex (e.g., COI1), leading to the degradation of JAZ repressor proteins.

-

Gene Activation: The degradation of JAZ repressors allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes.

-

Metabolite Production: These activated genes include those encoding the biosynthetic enzymes of the secologanin pathway (e.g., GES, G10H, SLS), leading to an increased production of secologanin and its derivatives at the site of attack.

Furthermore, the transport of these compounds is critical. Secologanin is moved into the vacuole of epidermal cells by specific transporters, such as the MATE (Multidrug and Toxic Compound Extrusion) transporter CrMATE1 in Catharanthus roseus, to be available for MIA synthesis.[10]

References

- 1. Cantleyoside-dimethyl-acetal and other iridoid glucosides from Pterocephalus perennis--antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Nigritanine as a New Potential Antimicrobial Alkaloid for the Treatment of Staphylococcus aureus-Induced Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemometric and Dereplication Analyses of the Anti-Staphylococcus aureus Strains Activity of Salvia hispanica L. Seeds | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

For Immediate Release

A comprehensive technical guide detailing the discovery, biosynthesis, and analytical methodologies for secologanin (B1681713) and its related compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the history of this pivotal molecule, complete with quantitative data, detailed experimental protocols, and visual representations of its complex biological pathways.

Secologanin, a secoiridoid monoterpenoid, stands as a cornerstone in the biosynthesis of a vast array of over 3,000 natural products, including numerous pharmaceutically significant alkaloids.[1] Its intricate structure and central role in plant secondary metabolism have made it a subject of intense scientific scrutiny. This guide synthesizes key findings in the field, offering a valuable resource for those seeking to understand and harness the potential of secologanin-related compounds.

A Historical Perspective on the Discovery of Secologanin and its Biosynthetic Route

The journey to understanding secologanin's role in nature began with early investigations into the biosynthesis of indole (B1671886) alkaloids. Tracer experiments were fundamental in demonstrating that secologanin is a specific precursor to representative indole alkaloids from the Corynanthe, Aspidosperma, and Iboga families.[2] The presence of secologanin in plants like Vinca rosea (now Catharanthus roseus) and Menyanthes trifoliata was confirmed through both radiochemical dilution analysis and macro-isolation, solidifying its status as a true biological precursor.[2]

The biosynthesis of secologanin originates from geranyl pyrophosphate (GPP), a product of the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] A series of enzymatic reactions, elucidated over decades of research, transforms GPP into the final secologanin molecule. Key intermediates in this pathway include geraniol, 10-hydroxygeraniol, loganin (B1675030), and 7-deoxyloganic acid.[5][6] The complete seco-iridoid pathway from GPP to secologanin in Catharanthus roseus involves the sequential action of four cytochrome P450 enzymes, two oxidoreductases, one glucosyltransferase, and one methyltransferase.

Quantitative Insights into Secologanin-Related Processes

To facilitate comparative analysis, key quantitative data related to secologanin extraction, biosynthesis, and enzymatic activity have been compiled.

Table 1: Comparison of Secologanin Extraction Methods from Symphoricarpos albus

| Extraction Method | Solvent | Yield (mg/g fresh weight) |

| Ultrasonication | Methanol (B129727) | 3.35 ± 0.24[5][7] |

| Ultrasonication | Ethanol (B145695) | Not specified, but noted as efficient as methanol[5] |

| Ultrasonication | Acetone | Less efficient than methanol and ethanol[5] |

| Ultrasonication | Water | Lowest yield[5] |

| Microwave-assisted | Water | Considered a viable alternative[5] |

| Hot Water Extraction | Water | Considered a viable alternative[5] |

Table 2: Production of Secologanin-Derived Strictosidine (B192452) in Engineered Saccharomyces cerevisiae

| Strain Engineering Strategy | Precursor Fed | Titer of Strictosidine (mg/L) |

| Initial reconstitution of the pathway | Not specified (de novo) | ~0.5[8] |

| Biotransformation with fed substrates | Tryptamine and Secologanin | Up to 2000 (in medium)[9][10] |

| Optimized P450 expression and inducible promoters | Geraniol | ~50[8] |

| Low-copy plasmid for P450s | Nepetalactol and Tryptamine | 55.8 ± 0.1[8] |

Table 3: Kinetic Parameters of Key Enzymes in Secologanin Biosynthesis

| Enzyme | Substrate(s) | Apparent K_m | k_cat (Turnover Number) |

| Loganic Acid O-Methyltransferase (LAMT) | Loganic acid | 12.5 mM[11] | 0.31 ± 0.01 s⁻¹[7] |

| Strictosidine Synthase | Tryptamine | 2.3 mM[12] | Not specified |

| Strictosidine Synthase | Secologanin | 3.4 mM[12] | Not specified |

| Secologanin Synthase (CYP72A1) | Loganin, NADPH, O₂ | Not specified | Not specified |

Visualizing the Secologanin Biosynthetic Pathway

The intricate pathway leading to secologanin has been mapped out through extensive research. The following diagram, generated using the DOT language, illustrates the key enzymatic steps from geranyl pyrophosphate to secologanin.

Detailed Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.

Protocol 1: Secologanin Synthase (SLS) Activity Assay

This protocol describes the in vitro assay for determining the activity of secologanin synthase (CYP72A1), the enzyme responsible for converting loganin to secologanin.

1. Enzyme Preparation:

-

Heterologously express C. roseus CYP72A1 and its corresponding P450 reductase (CPR) in E. coli or yeast.[6]

-

Prepare microsomal fractions from the expressing cells.

2. Reaction Mixture (Final Volume: 100 µL):

-

50 mM Potassium Phosphate buffer (pH 7.5)

-

1.5 mM NADPH

-

100 µM Loganin (substrate)

-

50-100 µg of microsomal protein containing CYP72A1 and CPR

3. Incubation:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes.

4. Reaction Termination and Product Extraction:

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Collect the supernatant for analysis.

5. Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the formation of secologanin.

Protocol 2: In Situ Hybridization for Localization of Secologanin Pathway Gene Transcripts in Catharanthus roseus

This protocol outlines the general steps for localizing the mRNA transcripts of genes involved in secologanin biosynthesis within the tissues of C. roseus.

1. Tissue Preparation:

-

Fix young leaves of C. roseus in a suitable fixative (e.g., 4% paraformaldehyde in PBS).

-

Dehydrate the tissue through an ethanol series.

-

Embed the tissue in paraffin (B1166041) wax and prepare thin sections (8-10 µm) on slides.

2. Probe Preparation:

-

Synthesize antisense and sense (control) RNA probes labeled with digoxigenin (B1670575) (DIG) for the target gene (e.g., SLS).

3. Hybridization:

-

Pre-treat the tissue sections to permeabilize the cells (e.g., with proteinase K).

-

Hybridize the sections with the DIG-labeled probes in a hybridization buffer overnight at a specific temperature (e.g., 50-60°C).

4. Washing and Detection:

-

Wash the slides under stringent conditions to remove non-specifically bound probes.

-

Detect the hybridized probes using an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Visualize the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate at the site of transcript localization.

5. Microscopy:

-

Observe the stained tissue sections under a light microscope to determine the cellular localization of the target mRNA.

Protocol 3: LC-MS/MS Quantification of Secologanin

This protocol provides a framework for the quantitative analysis of secologanin in biological extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation: